molecular formula C13H10ClN3 B1497843 3-(2-chlorophenyl)-1H-indazol-5-amine CAS No. 1175822-65-7

3-(2-chlorophenyl)-1H-indazol-5-amine

Cat. No.: B1497843
CAS No.: 1175822-65-7
M. Wt: 243.69 g/mol
InChI Key: YRIWMBMLGAPBFZ-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1H-indazol-5-amine is a chemical compound characterized by its unique structure, which includes a chlorophenyl group attached to an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-chlorophenyl)-1H-indazol-5-amine typically involves multiple steps, starting with the preparation of the indazole core. One common method is the Fischer indazole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions. The chlorophenyl group is then introduced through a halogenation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chlorophenyl)-1H-indazol-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

3-(2-Chlorophenyl)-1H-indazol-5-amine has shown promise in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.

  • Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.

  • Medicine: Research has explored its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents for various diseases.

  • Industry: Its unique properties make it valuable in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 3-(2-Chlorophenyl)-1H-indazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(2-Chlorophenyl)-1H-indazol-5-amine can be compared to other similar compounds, such as 3-(2-chlorophenyl)propionic acid and 2-(3-chlorophenyl)ethylamine. While these compounds share structural similarities, this compound is unique in its indazole core and amine group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-chlorophenyl)-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-11-4-2-1-3-9(11)13-10-7-8(15)5-6-12(10)16-17-13/h1-7H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIWMBMLGAPBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC3=C2C=C(C=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653484
Record name 3-(2-Chlorophenyl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175822-65-7
Record name 3-(2-Chlorophenyl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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